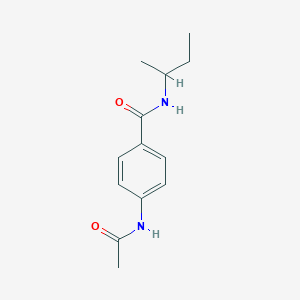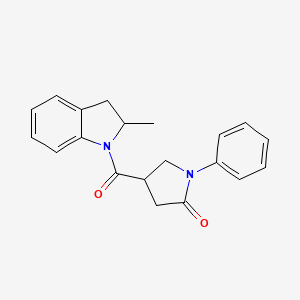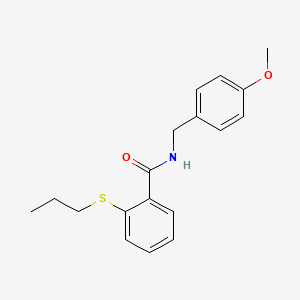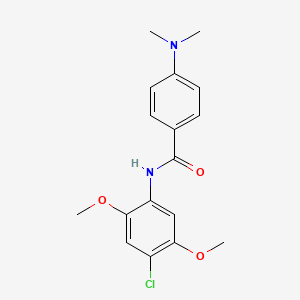
4-(acetylamino)-N-(butan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE is an organic compound that belongs to the class of benzamides It features a butan-2-yl group attached to the nitrogen atom of the benzamide structure, with an acetamido group at the para position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid.
Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-acetamidobenzoic acid with butan-2-ylamine under appropriate conditions to yield N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE.
Industrial Production Methods
Industrial production of N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
科学的研究の応用
N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group and the acetamido group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(BUTAN-2-YL)-4-METHYLAMIDOBENZAMIDE: Similar structure but with a methyl group instead of an acetamido group.
N-(BUTAN-2-YL)-4-CHLOROAMIDOBENZAMIDE: Contains a chloro group instead of an acetamido group.
N-(BUTAN-2-YL)-4-FLUOROAMIDOBENZAMIDE: Features a fluoro group in place of the acetamido group.
Uniqueness
N-(BUTAN-2-YL)-4-ACETAMIDOBENZAMIDE is unique due to the presence of both the butan-2-yl group and the acetamido group, which confer specific chemical properties and biological activities. This combination allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
4-acetamido-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-9(2)14-13(17)11-5-7-12(8-6-11)15-10(3)16/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
UZVRBGFSWNVIHK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961013.png)
![1-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]piperidine-4-carboxamide](/img/structure/B14961019.png)
![4-chloro-2-methyl-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B14961033.png)

![6,8,8,9-tetramethyl-3-[(4-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14961044.png)



![N-[2-(morpholin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B14961079.png)
![N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961086.png)
![N-(4-bromophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961089.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B14961094.png)
![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)
